molecular formula C12H16N2O3 B13989213 (5-Methylpyridin-3-yl)formamido 2,2-dimethylpropanoate

(5-Methylpyridin-3-yl)formamido 2,2-dimethylpropanoate

Cat. No.: B13989213
M. Wt: 236.27 g/mol
InChI Key: ZCNGCXOJGOQKNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methylpyridin-3-yl)formamido 2,2-dimethylpropanoate is an organic compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 5-position and a formamido group at the 3-position, linked to a 2,2-dimethylpropanoate moiety. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylpyridin-3-yl)formamido 2,2-dimethylpropanoate typically involves the reaction of 5-methylpyridin-3-amine with formic acid to form the formamido derivative. This intermediate is then esterified with 2,2-dimethylpropanoic acid under acidic conditions to yield the final product . The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Methylpyridin-3-yl)formamido 2,2-dimethylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

(5-Methylpyridin-3-yl)formamido 2,2-dimethylpropanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Methylpyridin-3-yl)formamido 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and substitution pattern, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

[(5-methylpyridine-3-carbonyl)amino] 2,2-dimethylpropanoate

InChI

InChI=1S/C12H16N2O3/c1-8-5-9(7-13-6-8)10(15)14-17-11(16)12(2,3)4/h5-7H,1-4H3,(H,14,15)

InChI Key

ZCNGCXOJGOQKNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C(=O)NOC(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.